(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z
Description
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride (referred to as Compound Z) is a small organic molecule featuring a conjugated α,β-unsaturated carboxylic acid backbone linked to a 1H-imidazol-2-yl group. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for crystallographic and pharmaceutical studies.
Properties
IUPAC Name |
(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYURINWZYDTFA-ODZAUARKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=C\C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297344-68-3 | |
| Record name | (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride exhibit significant anticancer properties through their ability to target microtubules. For instance, studies have shown that imidazole derivatives can disrupt microtubule dynamics, leading to apoptosis in cancer cells. A notable study demonstrated that imidazole-based compounds could effectively inhibit tubulin polymerization, a crucial process in cell division, thereby showcasing their potential as chemotherapeutic agents .
Case Study : In a study conducted at the Università degli studi di Milano, various imidazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited potent activity against breast cancer cells, suggesting a promising avenue for further development of (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride as an anticancer agent .
Biochemical Applications
Enzyme Inhibition
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, making it a candidate for the development of drugs targeting metabolic disorders.
Case Study : A recent investigation into enzyme kinetics revealed that this compound could inhibit specific enzymes linked to metabolic syndromes. By analyzing the kinetic parameters, researchers found that (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride significantly reduced enzyme activity in vitro, indicating its potential use in metabolic regulation .
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z, involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby modulating enzyme activity. Additionally, the compound can interact with receptors through hydrogen bonding and hydrophobic interactions, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and synthetic differences between Compound Z and related imidazole derivatives:
Key Observations:
- Compound Z lacks the bulky protective groups (e.g., chlorotrityl in Compound 9 ), which may enhance its reactivity in coupling reactions but reduce stability during storage .
- The Z-configuration in Compound Z likely results in stronger hydrogen-bonding networks (vs. E-isomers) due to optimal spatial alignment of the carboxylic acid and imidazole groups .
Crystallographic and Hydrogen-Bonding Analysis
Compound Z’s crystal packing and stability can be inferred from analogous studies:
- Hydrogen-bonding patterns : Imidazole-carboxylic acid derivatives often form cyclic hydrogen-bonded dimers (R₂²(8) graph sets) via N–H···O and O–H···N interactions. The Z-configuration may promote such motifs, as seen in similar α,β-unsaturated systems .
- Software tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for resolving anisotropic displacement parameters and validating hydrogen-bond geometries in such compounds .
Biological Activity
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, commonly referred to as Z, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : (Z)-3-(1H-imidazol-2-yl)acrylic acid hydrochloride
- CAS Number : 1297344-68-3
- Molecular Formula : C6H6N2O2·HCl
- Melting Point : 182-185 °C
- Purity : 95% .
The biological activity of compound Z has been attributed to its ability to interact with various biological targets. Notably, it has shown potential effects on:
- Antimicrobial Activity : Z has demonstrated inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that Z may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition : Research indicates that Z can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antimicrobial Activity
A study assessing the antimicrobial properties of Z revealed the following minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These results indicate that Z possesses notable antimicrobial efficacy, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that Z can inhibit the proliferation of cancer cell lines such as A375 (melanoma) and MCF7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 20 |
| MCF7 | 25 |
These findings suggest that Z may serve as a promising lead compound for developing anticancer therapies.
Case Study 1: Antibacterial Efficacy
A recent dissertation explored the antibacterial effects of Z in a controlled laboratory setting. The study utilized hemolysis assays to evaluate the compound's impact on bacterial secretion systems. Results indicated that at a concentration of 50 µM, Z inhibited secretion by approximately 50%, demonstrating its potential as an antibacterial agent against pathogenic bacteria .
Case Study 2: Anticancer Mechanism
In another investigation, researchers examined the mechanism by which Z induces apoptosis in cancer cells. The study found that treatment with Z resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to programmed cell death in melanoma cells . This underscores the compound's potential application in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z?
- The synthesis typically involves condensation reactions between imidazole derivatives and α,β-unsaturated carbonyl precursors under controlled pH and temperature. For example, Friedel-Crafts acylation or acid-catalyzed cyclization can yield the Z-configuration. Reaction conditions (e.g., solvent-free systems, Eaton’s reagent) are critical to minimize isomerization and maximize regioselectivity . Post-synthesis, the hydrochloride salt is formed via treatment with HCl. Characterization via NMR (to confirm Z/E configuration) and HPLC (for purity >95%) is essential .
Q. How is the Z-configuration of the double bond experimentally confirmed?
- X-ray crystallography is the gold standard for unambiguous determination of the Z-configuration. Programs like SHELX (e.g., SHELXL for refinement) analyze bond lengths and angles to validate geometry . Alternatively, nuclear Overhauser effect (NOESY) NMR can detect spatial proximity of protons across the double bond, supporting the Z-configuration .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and confirms stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Ensures purity and detects isomers.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD): Resolves crystal structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Discrepancies (e.g., NMR suggesting flexibility vs. XRD showing rigid conformation) may arise from dynamic processes in solution (e.g., tautomerism) or polymorphism. Use variable-temperature NMR to probe conformational flexibility and compare multiple crystal forms. Cross-validate with computational methods (DFT) to model energetically favorable configurations .
Q. What strategies optimize the selective synthesis of the Z-isomer?
- Solvent Control: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-geometry.
- Catalytic Systems: Lewis acids (e.g., ZnCl₂) or organocatalysts enhance regioselectivity.
- pH Modulation: Acidic conditions protonate the imidazole ring, reducing steric hindrance during cyclization .
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
- Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings between imidazole NH and carboxylate groups). These interactions dictate crystal symmetry and stability. SHELXL refinement can quantify bond distances and angles, revealing packing efficiency .
Q. What challenges arise in determining the protonation state of the imidazole ring under varying conditions?
- The imidazole ring’s pKa (~7.0) leads to pH-dependent protonation, altering reactivity and crystallinity. Use pH-controlled XRD (in situ crystallization at different pH levels) and solid-state NMR to map protonation sites. Computational pKa prediction tools (e.g., MarvinSketch) complement experimental data .
Methodological Notes
- Crystallography Workflow: SHELX programs (SHELXD for solution, SHELXL for refinement) are standard for small-molecule structures. Validate outputs using checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .
- Synthesis Optimization: Design of Experiments (DoE) can systematically vary reaction parameters (temperature, catalyst loading) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
